3-(1,2,4-Oxadiazol-3-yl)piperidine
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Overview
Description
3-(1,2,4-Oxadiazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-3-yl)piperidine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of a base such as triethylamine in a suitable solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(1,2,4-Oxadiazol-3-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
3-(1,2,4-Oxadiazol-3-yl)piperidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, the 1,2,4-oxadiazole ring system offers a balance of stability and reactivity, making it particularly useful in drug design and development .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-9-5-11-10-7/h5-6,8H,1-4H2 |
InChI Key |
FAPUBBZZFHTOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NOC=N2 |
Origin of Product |
United States |
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